Technical Whitepaper: Pharmacological Profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole
Technical Whitepaper: Pharmacological Profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole
The following is an in-depth technical guide on the pharmacological profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole , structured for researchers and drug development professionals.
Executive Summary
3-Methyl-5-pyrrolidin-2-ylisoxazole (CAS: 851434-82-7) is a neuronal nicotinic acetylcholine receptor (nAChR) ligand belonging to the isoxazole-substituted pyrrolidine class.[1][2] It is the N-demethylated metabolite and structural analog of ABT-418 , a well-characterized nootropic and anxiolytic agent.
Functionally, this compound represents a bioisostere of nornicotine , where the pyridine ring is replaced by a 3-methylisoxazole moiety. Its pharmacological significance lies in its role as a bioactive metabolite and a probe for investigating the structure-activity relationships (SAR) of the pyrrolidine nitrogen in nAChR modulation. This guide details its physicochemical properties, receptor pharmacology, metabolic context, and experimental protocols for characterization.
Chemical Identity & Physicochemical Properties
The compound consists of a pyrrolidine ring linked at the C2 position to the C5 position of a 3-methylisoxazole ring. Unlike ABT-418, which possesses a tertiary amine (N-methyl), this compound contains a secondary amine, altering its basicity and hydrogen-bonding potential.
Key Parameters
| Property | Data |
| IUPAC Name | 3-Methyl-5-(pyrrolidin-2-yl)isoxazole |
| Common Alias | N-desmethyl ABT-418; Nor-ABT-418 |
| CAS Number | 851434-82-7 |
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| LogP (Predicted) | ~0.4 (Less lipophilic than ABT-418 due to NH group) |
| pKa (Predicted) | ~9.5 (Pyrrolidine nitrogen) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 2 (Isoxazole N and O) |
Structural Bioisosterism
-
Vs. Nornicotine: The 3-methylisoxazole ring serves as a bioisostere for the pyridine ring of nornicotine. The isoxazole oxygen and nitrogen mimic the electrostatic potential of the pyridine nitrogen, maintaining affinity for the cationic
-binding site of the nAChR. -
Vs. ABT-418: The absence of the N-methyl group increases polarity and allows the pyrrolidine nitrogen to act as both a hydrogen bond donor and acceptor, potentially altering subunit selectivity (e.g.,
vs ).
Pharmacodynamics: Mechanism of Action
The pharmacological activity of 3-Methyl-5-pyrrolidin-2-ylisoxazole is defined by its interaction with neuronal nAChRs.[3]
Receptor Binding & Selectivity
As an analog of ABT-418, the compound targets the acetylcholine binding site on the extracellular domain of nAChR subunits.
-
Subtype: High-affinity binding.[3][4][5] The isoxazole ring positions the cationic center (protonated pyrrolidine) to interact with Trp149 of the
subunit. -
Subtype: Moderate affinity. Secondary amine analogs (like nornicotine) often exhibit higher relative efficacy or affinity for
receptors compared to their N-methylated counterparts.
Functional Agonism
Upon binding, the compound stabilizes the open-channel conformation of the receptor, leading to:
-
Cation Influx: Rapid entry of
and . -
Membrane Depolarization: Excitation of the presynaptic or postsynaptic terminal.
-
Neurotransmitter Release: Modulation of Dopamine (DA), Acetylcholine (ACh), and Glutamate release in the prefrontal cortex and hippocampus.
Metabolic Context (ABT-418 Pathway)
In vivo, ABT-418 undergoes N-demethylation via hepatic CYP450 enzymes (primarily CYP2A6 in humans) to form 3-Methyl-5-pyrrolidin-2-ylisoxazole. While ABT-418 is the parent drug, the metabolite may contribute to the sustained cognitive effects observed in clinical trials due to the slower clearance typical of secondary amines.
Signal Transduction Visualization
The following diagram illustrates the signaling cascade initiated by the compound.
Caption: Signal transduction pathway from ligand binding at nAChR to physiological effect.
Experimental Protocols
To validate the pharmacological profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole, the following standardized assays are recommended.
Radioligand Binding Assay (Competition)
Objective: Determine the affinity (
Materials:
-
Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human
. -
Radioligand:
-Cytisine (specific for ) or -Epibatidine (non-selective high affinity). -
Non-specific Ligand: 300
(-)-Nicotine.
Protocol:
-
Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
-
Incubation: In 96-well plates, mix:
-
50
Membrane suspension ( protein). -
50
Radioligand (final conc. ~0.5-1.0 nM). -
50
Test Compound (3-Methyl-5-pyrrolidin-2-ylisoxazole) at concentrations ranging from to .
-
-
Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Assay: Two-Electrode Voltage Clamp (TEVC)
Objective: Assess agonist efficacy and potency (
Protocol:
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding human
and subunits (1:1 ratio). Incubate for 3-5 days. -
Setup: Place oocyte in a recording chamber perfused with Ringer’s solution containing 1
Atropine (to block muscarinic responses). -
Clamping: Impale oocyte with two glass microelectrodes (1-2
resistance). Clamp voltage at -60 mV. -
Application: Peruse 3-Methyl-5-pyrrolidin-2-ylisoxazole for 5-10 seconds.
-
Recording: Measure peak current amplitude (
). Washout for 3-5 minutes between applications to allow receptor recovery. -
Normalization: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Nicotine (100
).
Synthesis & Metabolic Pathway Visualization
Understanding the origin of this compound is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies.
Caption: Metabolic generation of 3-Methyl-5-pyrrolidin-2-ylisoxazole from ABT-418.
References
-
Decker, M. W., et al. (1994). "The neuropharmacology of ABT-418, a novel cholinergic channel activator: potentiation of cholinergic function and cognitive enhancement."[3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Arneric, S. P., et al. (1994). "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease." CNS Drug Reviews. Link
-
Benowitz, N. L., et al. (2009). "Metabolism and Disposition Kinetics of Nicotine."[5] Pharmacological Reviews. Link
-
Papke, R. L., et al. (2007). "The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery." Journal of Neurochemistry. Link
-
Matrix Scientific. (2024). "Product Data Sheet: 3-Methyl-5-pyrrolidin-2-ylisoxazole (CAS 851434-82-7)." Link
